N-(2,3-Dimethylphenyl)-N-(methylsulfonyl)glycine

Description

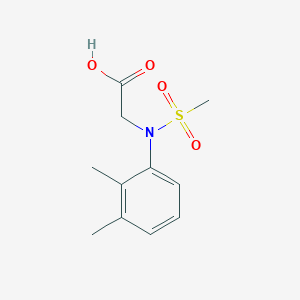

N-(2,3-Dimethylphenyl)-N-(methylsulfonyl)glycine (CAS: 1426953-65-2) is a glycine derivative featuring a 2,3-dimethylphenyl group and a methylsulfonyl moiety attached to the nitrogen atom. Its molecular formula is C₁₁H₁₅NO₄S, with a molecular weight of 257.30 g/mol .

Properties

IUPAC Name |

2-(2,3-dimethyl-N-methylsulfonylanilino)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO4S/c1-8-5-4-6-10(9(8)2)12(7-11(13)14)17(3,15)16/h4-6H,7H2,1-3H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDGKCDLOAWRWJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)N(CC(=O)O)S(=O)(=O)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001237630 | |

| Record name | N-(2,3-Dimethylphenyl)-N-(methylsulfonyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001237630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

592472-92-9 | |

| Record name | N-(2,3-Dimethylphenyl)-N-(methylsulfonyl)glycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=592472-92-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2,3-Dimethylphenyl)-N-(methylsulfonyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001237630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-Dimethylphenyl)-N-(methylsulfonyl)glycine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available 2,3-dimethylphenylamine and methylsulfonyl chloride.

Reaction: The 2,3-dimethylphenylamine is reacted with methylsulfonyl chloride in the presence of a base such as triethylamine to form N-(2,3-dimethylphenyl)-N-(methylsulfonyl)amine.

Glycine Addition: The resulting N-(2,3-dimethylphenyl)-N-(methylsulfonyl)amine is then reacted with glycine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry practices.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-Dimethylphenyl)-N-(methylsulfonyl)glycine can undergo various chemical reactions, including:

Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The compound can be reduced to form amine derivatives.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Amine derivatives.

Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with enzymes or receptors.

Medicine: Investigated for potential therapeutic effects or as a precursor to pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of N-(2,3-Dimethylphenyl)-N-(methylsulfonyl)glycine would depend on its specific application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomerism: 2,3-Dimethylphenyl vs. 3,5-Dimethylphenyl

The positional isomer N-(3,5-Dimethylphenyl)-N-(methylsulfonyl)glycine (CAS: 353502-16-6) shares the same molecular formula but differs in the substituent arrangement on the phenyl ring. This difference may impact binding affinity in biological targets, such as enzymes or receptors, due to variations in spatial occupancy and electronic effects .

Key Data:

| Property | 2,3-Dimethylphenyl Derivative | 3,5-Dimethylphenyl Derivative |

|---|---|---|

| Molecular Weight | 257.30 g/mol | 257.30 g/mol |

| Substituent Symmetry | Asymmetric | Symmetric |

| Potential Biological Activity | Steric hindrance at ortho position | Enhanced π-stacking capacity |

Sulfonyl Group Variation: Methylsulfonyl vs. Phenylsulfonyl

Replacing the methylsulfonyl group with a phenylsulfonyl moiety, as in N-(2,3-Dimethylphenyl)-N-(phenylsulfonyl)glycine (CID: 1121560), increases molecular weight to 287.34 g/mol and introduces greater lipophilicity. The phenylsulfonyl group’s bulkiness may reduce water solubility but improve membrane permeability and metabolic stability. This modification is critical in drug design, where lipophilicity balances bioavailability and target engagement .

Key Data:

| Property | Methylsulfonyl Derivative | Phenylsulfonyl Derivative |

|---|---|---|

| Molecular Weight | 257.30 g/mol | 287.34 g/mol |

| LogP (Estimated) | ~1.2 | ~2.5 |

| Solubility in Water | Moderate | Low |

Functional Group Modification: Carboxylic Acid vs. Methyl Ester

The methyl ester derivative Methyl N-(2,3-dimethylphenyl)-N-(methylsulfonyl)glycinate (CAS: 592472-91-8) replaces the carboxylic acid with a methyl ester, increasing molecular weight to 271.33 g/mol . This esterification enhances lipophilicity, facilitating cellular uptake and serving as a prodrug strategy. The ester is metabolized in vivo to the active carboxylic acid form, which is critical for optimizing pharmacokinetic profiles in therapeutic agents.

Key Data:

| Property | Carboxylic Acid Form | Methyl Ester Form |

|---|---|---|

| Molecular Weight | 257.30 g/mol | 271.33 g/mol |

| LogP (Estimated) | ~1.2 | ~1.8 |

| Bioavailability | Lower (polar) | Higher (lipophilic) |

Halogen-Substituted Analog: Dichlorophenyl Derivative

N-(2,3-Dichlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine (CAS: 884987-17-1) introduces chlorine atoms at the 2,3-positions of the phenyl ring and a 4-methylphenylsulfonyl group . However, chlorine substitution may reduce metabolic stability compared to methyl groups.

Key Data:

| Property | 2,3-Dimethylphenyl Derivative | 2,3-Dichlorophenyl Derivative |

|---|---|---|

| Substituent Electronic Effect | Electron-donating (methyl) | Electron-withdrawing (Cl) |

| Molecular Weight | 257.30 g/mol | 334.25 g/mol |

| Reactivity | Lower | Higher |

Biological Activity

N-(2,3-Dimethylphenyl)-N-(methylsulfonyl)glycine is a synthetic compound belonging to the class of glycine derivatives. It features a unique structure characterized by a 2,3-dimethylphenyl group and a methylsulfonyl moiety attached to the glycine backbone. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including enzyme inhibition and modulation of neurotransmitter systems.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 257.31 g/mol. The structural characteristics contribute to its biological activity, particularly its ability to interact with various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₇NO₄S |

| Molecular Weight | 257.31 g/mol |

| Chemical Class | Glycine Derivative |

The biological activity of this compound is primarily attributed to its interactions with enzymes and receptors. The sulfonyl group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. Additionally, the hydrophobic nature of the phenyl group may enhance binding affinity to various biological targets, making it a candidate for research in drug development and enzyme inhibition studies.

Potential Mechanisms Include:

- Enzyme Inhibition : The compound may act as a competitive inhibitor for specific enzymes involved in metabolic pathways.

- Neurotransmitter Modulation : It could modulate neurotransmitter systems, influencing conditions such as inflammation and neuropathic pain.

Biological Activity and Research Findings

Research has indicated that this compound exhibits significant anti-inflammatory properties. Its mechanism may involve the inhibition of specific enzymes within inflammatory pathways or modulation of neurotransmitter release.

Case Studies and Experimental Findings

- Enzyme Interaction Studies : Preliminary studies have shown that this compound interacts with enzymes involved in amino acid metabolism, leading to potential therapeutic applications in treating metabolic disorders.

- Anti-inflammatory Effects : In vitro studies demonstrated that this compound can reduce inflammatory markers in cell cultures exposed to pro-inflammatory cytokines.

- Neuropharmacological Implications : Investigations into its effects on neuronal cultures suggest that it may modulate neurotransmitter release, providing a basis for its potential use in treating neurological disorders .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other related compounds.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(2,4-Dimethylphenyl)-N-(methylsulfonyl)glycine | Different substitution on phenyl ring | Anti-inflammatory properties |

| N-Methylsulfonylglycine | Lacks aromatic ring | Simpler structure; lower reactivity |

| N-(3,4-Dimethylphenyl)-N-(methylsulfonyl)glycine | Similar dimethylphenyl group | Potentially different activity profile |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.